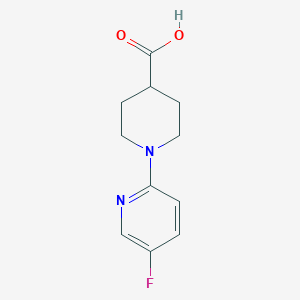

Acide 1-(5-Fluoropyridin-2-yl)pipéridine-4-carboxylique

Vue d'ensemble

Description

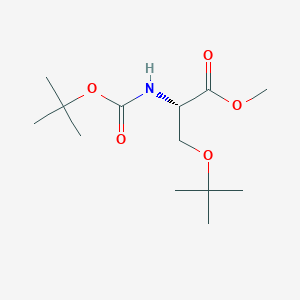

1-(5-Fluoropyridin-2-yl)piperidine-4-carboxylic acid is a fluorinated heterocyclic compound It features a piperidine ring substituted with a fluoropyridine moiety and a carboxylic acid group

Applications De Recherche Scientifique

1-(5-Fluoropyridin-2-yl)piperidine-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Biological Studies: The compound is studied for its interactions with biological molecules, including proteins and nucleic acids, to understand its potential biological activities.

Mécanisme D'action

Mode of Action

The exact mode of action of 1-(5-Fluoropyridin-2-yl)piperidine-4-carboxylic acid is currently unknown due to the lack of specific information on its primary targets . It’s worth noting that compounds with similar structures have been found to interact with their targets in a variety of ways, such as binding to active sites, altering protein conformation, or modulating signal transduction pathways .

Biochemical Pathways

Without specific information on the compound’s targets and mode of action, it’s challenging to accurately summarize the biochemical pathways affected by 1-(5-Fluoropyridin-2-yl)piperidine-4-carboxylic acid

Analyse Biochimique

Biochemical Properties

The role of 1-(5-Fluoropyridin-2-yl)piperidine-4-carboxylic acid in biochemical reactions is not well-documented in the literature. It is known that the compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

It is known that the compound can cause skin and eye irritation, and may cause respiratory irritation . It is also known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions .

Metabolic Pathways

It is known that the compound interacts with various enzymes and cofactors .

Transport and Distribution

It is known that the compound interacts with various transporters and binding proteins .

Subcellular Localization

It is known that the compound can be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .

Méthodes De Préparation

The synthesis of 1-(5-Fluoropyridin-2-yl)piperidine-4-carboxylic acid typically involves the following steps:

Fluorination of Pyridine:

Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Coupling Reactions: The fluoropyridine and piperidine moieties are coupled together using cross-coupling reactions, such as the Suzuki or Heck reactions.

Industrial production methods may involve optimizing these synthetic routes for higher yields and cost-effectiveness, often using continuous flow chemistry techniques.

Analyse Des Réactions Chimiques

1-(5-Fluoropyridin-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

1-(5-Fluoropyridin-2-yl)piperidine-4-carboxylic acid can be compared with other fluorinated pyridine derivatives, such as:

2-Fluoropyridine: Similar in structure but lacks the piperidine and carboxylic acid groups, resulting in different chemical properties and applications.

3-Fluoropyridine: Another fluorinated pyridine derivative with different substitution patterns, leading to variations in reactivity and biological activity.

4-Fluoropyridine: Similar to 1-(5-Fluoropyridin-2-yl)piperidine-4-carboxylic acid but with the fluorine atom in a different position, affecting its chemical behavior.

The uniqueness of 1-(5-Fluoropyridin-2-yl)piperidine-4-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Propriétés

IUPAC Name |

1-(5-fluoropyridin-2-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O2/c12-9-1-2-10(13-7-9)14-5-3-8(4-6-14)11(15)16/h1-2,7-8H,3-6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLELATRUKOBAOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NC=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2-Chloro-6-fluorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2431985.png)

![3-{[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2431986.png)

![N-(2-Methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2431990.png)

![8-(2-Chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2432003.png)

![2-[(1-{5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2432004.png)

![ethyl N-[(E)-2-cyano-3-[(2-hydroxy-1-phenylethyl)amino]prop-2-enoyl]carbamate](/img/structure/B2432006.png)

![{2-[(Pyrrolidine-1-sulfonyl)methyl]phenyl}methanamine hydrochloride](/img/structure/B2432008.png)